molecular formula C9H9ClF3N B13965815 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine

1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13965815
M. Wt: 223.62 g/mol
InChI Key: RJYIRHYXEOQIOQ-UHFFFAOYSA-N
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Description

1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine substituent

Preparation Methods

The synthesis of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common method includes the trifluoromethylation of aromatic compounds, followed by chlorination and subsequent amination. The reaction conditions often require the use of specific reagents such as CF3SO2Na for trifluoromethylation and chlorinating agents like thionyl chloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with opioid receptors, providing analgesic effects by modulating pain pathways. The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:

  • 1-[4-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
  • 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
  • 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3

InChI Key

RJYIRHYXEOQIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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